molecular formula C18H16F3N3O2 B10894954 Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10894954
M. Wt: 363.3 g/mol
InChI Key: HMLPAHIWQRCXKJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a pyrazolo[1,5-a]pyrimidine core. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16F3N3O2

Molecular Weight

363.3 g/mol

IUPAC Name

ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C18H16F3N3O2/c1-4-26-17(25)14-9-16-22-13(12-6-5-10(2)11(3)7-12)8-15(18(19,20)21)24(16)23-14/h5-9H,4H2,1-3H3

InChI Key

HMLPAHIWQRCXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)C)C)C(F)(F)F

Origin of Product

United States

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